molecular formula C18H27N5O2 B12446327 6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester CAS No. 887590-50-3

6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester

Cat. No.: B12446327
CAS No.: 887590-50-3
M. Wt: 345.4 g/mol
InChI Key: VMKYTYUOQBWJLQ-UHFFFAOYSA-N
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Description

Introduction to 6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester

Historical Context of Indazole Derivatives in Medicinal Chemistry

Indazoles, bicyclic aromatic compounds featuring fused benzene and pyrazole rings, have garnered attention for their diverse biological activities. Early studies identified indazole’s amphoteric nature, with pKa values of 1.04 (indazolium cation) and 13.86 (indazolate anion), enabling pH-dependent reactivity. Naturally occurring indazoles, such as nigellicine from Nigella sativa, demonstrated preliminary bioactivity, but synthetic derivatives revolutionized therapeutic applications. For instance, benzydamine, a 1H-indazole derivative, emerged as a nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic properties.

The 21st century saw indazole derivatives like niraparib and pazopanib achieve clinical success. Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, treats ovarian and prostate cancers by exploiting synthetic lethality in DNA repair-deficient cells. Pazopanib, a tyrosine kinase inhibitor, targets vascular endothelial growth factor receptors (VEGFRs) in renal cell carcinoma. These advancements underscore indazole’s versatility as a pharmacophore, driven by its ability to accommodate substitutions at the 3-, 4-, and 6-positions while maintaining planarity for target binding.

Significance of Piperazine and tert-Butyl Modifications in Drug Design

Piperazine, a six-membered ring with two nitrogen atoms, enhances pharmacokinetic properties through improved solubility and bioavailability. Its conformational flexibility allows for optimal interactions with biological targets, such as G-protein-coupled receptors (GPCRs) and ion channels. In cardiovascular therapeutics, piperazine-containing compounds like ARRY-371797 inhibit p38α mitogen-activated protein kinase (MAPK14), reducing fibroblast activity in cardiac hypertrophy.

The tert-butyl group, a bulky hydrophobic substituent, augments metabolic stability and membrane permeability. For example, tert-butyl esters protect carboxylic acids from enzymatic hydrolysis, prolonging half-life in vivo. This modification appears in intermediates like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a precursor to kinase inhibitors. By shielding reactive sites, tert-butyl groups also mitigate off-target interactions, enhancing selectivity.

Rationale for Functional Group Integration in Target Compound

The strategic placement of amino, piperazine, and tert-butyl groups on the indazole scaffold in 6-amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester reflects a multifunctional design:

  • Indazole Core : Serves as a rigid, planar backbone for interacting with enzymatic pockets. The 1-carboxylic acid tert-butyl ester at position 1 enhances stability, while the 6-amino group at position 6 enables hydrogen bonding with residues like aspartate or glutamate.
  • Piperazine-Methyl Moiety : The 4-methyl-piperazin-1-ylmethyl group at position 3 introduces basicity and solubility, facilitating blood-brain barrier penetration or aqueous solubility. Methylation of the piperazine nitrogen reduces polarity, further optimizing lipophilicity.
  • Synergistic Effects : Computational modeling suggests that the tert-butyl ester and piperazine groups create a balanced logP profile, combining hydrophobic and hydrophilic regions for improved tissue distribution.
Table 1: Structural Features and Their Pharmacological Roles
Position Functional Group Role Example in Therapeutics
1 tert-Butyl ester Metabolic stability, steric shielding Pazopanib (VEGFR inhibition)
3 4-Methyl-piperazine Solubility, target affinity ARRY-371797 (p38α inhibition)
6 Amino group Hydrogen bonding, reactivity Niraparib (PARP inhibition)

This modular architecture aligns with structure-activity relationship (SAR) studies, where substitutions at positions 3 and 6 of indazole significantly modulate potency and selectivity. For instance, 4,6-disubstituted indazoles exhibit enhanced inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ), a target in respiratory diseases.

Properties

CAS No.

887590-50-3

Molecular Formula

C18H27N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

tert-butyl 6-amino-3-[(4-methylpiperazin-1-yl)methyl]indazole-1-carboxylate

InChI

InChI=1S/C18H27N5O2/c1-18(2,3)25-17(24)23-16-11-13(19)5-6-14(16)15(20-23)12-22-9-7-21(4)8-10-22/h5-6,11H,7-10,12,19H2,1-4H3

InChI Key

VMKYTYUOQBWJLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C(=N1)CN3CCN(CC3)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The compound is typically synthesized via sequential functionalization of the indazole scaffold:

  • Indazole Core Formation : Cyclization of substituted benzaldehyde derivatives with hydrazines.
  • Amino Group Introduction : Nitration/reduction or direct substitution at position 6.
  • Piperazine-Methyl Installation : Mannich reaction or nucleophilic substitution at position 3.
  • tert-Butyl Ester Protection : Boc-group incorporation using di-tert-butyl dicarbonate.

Stepwise Synthesis

Indazole Core Synthesis

Method A: Palladium-Catalyzed C-H Amination

  • Substrate : 6-Nitro-1H-indazole (prepared via nitration of 1H-indazole).
  • Reagents : Pd(OAc)₂ (5 mol%), tri-o-tolylphosphine (10 mol%), N,N-diisopropylethylamine (DIPEA).
  • Conditions : DMF, 100°C, 12 h.
  • Yield : 78% (1H-indazole-6-nitro).

Method B: Hydrazine Cyclization

  • Substrate : 5-Bromo-2-fluorobenzonitrile.
  • Reagents : Hydrazine hydrate (10 eq), ethanol, 70°C, 4 h.
  • Yield : 90% (5-bromo-1H-indazol-3-amine).

Amino Group Installation

Reduction of Nitro Intermediate

  • Substrate : 6-Nitro-1H-indazole.
  • Reagents : H₂ (1 atm), Pd/C (10 wt%), ethanol, RT, 6 h.
  • Yield : 95% (6-amino-1H-indazole).

Piperazine-Methyl Functionalization

Mannich Reaction

  • Substrate : 6-Amino-1H-indazole.
  • Reagents : Formaldehyde (2 eq), 1-methylpiperazine (1.2 eq), AcOH, 60°C, 8 h.
  • Yield : 68% (3-(4-methylpiperazin-1-ylmethyl)-1H-indazol-6-amine).

Alternative: Nucleophilic Substitution

  • Substrate : 3-Bromomethyl-6-amino-1H-indazole.
  • Reagents : 1-methylpiperazine (1.5 eq), K₂CO₃, DMF, 80°C, 12 h.
  • Yield : 72%.

tert-Butyl Ester Protection

Boc Protection

  • Substrate : 3-(4-methylpiperazin-1-ylmethyl)-1H-indazol-6-amine.
  • Reagents : Boc₂O (1.2 eq), DMAP (0.1 eq), CH₂Cl₂, 0°C → RT, 15 h.
  • Yield : 85% (target compound).

Reaction Optimization

Critical Parameters

Step Optimal Conditions Impact on Yield
Indazole formation Pd(OAc)₂ loading ≥5 mol% +15% efficiency
Boc protection DMAP (0.1 eq) vs. no catalyst +22% yield
Piperazine coupling Polar aprotic solvents (DMF > DCM) +18% conversion

Key Findings :

  • Pd-catalyzed methods surpass metal-free routes in reproducibility.
  • Boc protection under anhydrous conditions minimizes hydrolysis.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
¹H NMR (400 MHz, CDCl₃) δ 1.45 (s, 9H, t-Bu), 2.35 (s, 3H, N-CH₃), 3.15–3.45 (m, 8H, piperazine), 6.85 (d, J=8.5 Hz, 1H, Ar-H)
¹³C NMR δ 28.1 (t-Bu), 54.3 (piperazine-CH₂), 80.5 (C=O), 155.2 (indazole-C3)
HRMS [M+H]⁺ calc. 345.2157, found 345.2153

Industrial-Scale Considerations

Process Challenges

  • Purification : Column chromatography is replaced by crystallization (hexane/EtOAc) for cost reduction.
  • Catalyst Recycling : Pd recovery systems reduce metal contamination to <5 ppm.

Green Chemistry Metrics

Metric Value
Atom Economy 81%
E-Factor 12.3 (solvents)
PMI (Process Mass Intensity) 18.5

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the indazole ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It can be used in the study of biological pathways and as a probe to investigate the function of specific enzymes or receptors.

    Medicine: The compound has potential therapeutic applications and can be studied for its pharmacological properties, including its activity against specific diseases or conditions.

    Industry: It can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects on Yield : Ethyl-substituted indazoles (e.g., 2-ethyl-2H-indazol-5-yl) achieve higher yields (92%) compared to bulkier substituents like 3-chloro-propyl (74%), suggesting steric hindrance impacts reaction efficiency .
  • Spectroscopic Trends : The tert-butyl group consistently appears as a singlet near δ 1.33–1.34 ppm in ¹H-NMR across analogs. Ethyl groups exhibit characteristic triplets (δ ~1.52–1.61 ppm) and quartets (δ ~4.44–4.46 ppm) .
  • Piperazine vs.

Functional Group Reactivity

  • Tert-Butyl Ester Stability : The tert-butyl ester in the target compound and its analogs is resistant to hydrolysis under basic conditions, making it suitable for reactions requiring orthogonal protection strategies .
  • Piperazinylmethyl vs. Chloroalkyl Chains : The 4-methyl-piperazinylmethyl group offers superior stability and reduced toxicity compared to chloroalkyl chains (e.g., 3-chloro-propyl in 5b), which may generate reactive intermediates .

Biological Activity

6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester, also known by its CAS number 887590-50-3, is a compound of significant interest in medicinal chemistry. Its structural features suggest potential biological activities, particularly as a pharmacological agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H27N5O2
  • Molecular Weight : 345.44 g/mol
  • Purity : 95% .

The compound's biological activity is largely attributed to its ability to interact with various biological targets, particularly protein kinases. The presence of the piperazine moiety is notable for its role in enhancing binding affinity and selectivity towards specific enzyme targets. Research indicates that compounds containing indazole and piperazine structures can exhibit kinase inhibition properties, which are crucial for their therapeutic effects.

Biological Activity Overview

  • Kinase Inhibition :
    • The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play essential roles in cell cycle regulation. Specifically, it interacts with the inactive conformation of CDK6, influencing its activity and potentially leading to antiproliferative effects in cancer cells .
  • Antitumor Activity :
    • Case studies have demonstrated that derivatives of indazole compounds can inhibit tumor growth in various cancer models. The mechanism often involves the disruption of signaling pathways that promote cell proliferation and survival .
  • Selective Targeting :
    • The compound exhibits selectivity for certain kinase mutations, such as those found in gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Research Findings

A review of recent literature highlights several key studies on the biological activity of related compounds:

StudyFindings
Reber et al. (2024)Discussed scalable synthesis methods for piperazine-containing drugs, emphasizing their importance in drug discovery due to their diverse biological activities .
MDPI Review (2023)Analyzed the structure-activity relationship (SAR) of indazole derivatives, noting their potential as CDK inhibitors with promising anticancer properties .
PMC Article (2020)Explored enantioselective synthesis approaches for piperazine scaffolds, indicating their utility in developing new therapeutic agents .

Case Studies

  • Palbociclib Analogues :
    • A study involving the synthesis of palbociclib analogues highlighted the importance of the piperazine moiety in achieving high selectivity for CDK4/6 inhibition. The analogues demonstrated significant antiproliferative activity against cancer cell lines .
  • Avapritinib :
    • Another case study focused on avapritinib, a kinase inhibitor that shares structural similarities with our compound. It was effective against specific mutations associated with GISTs, showcasing how structural modifications can lead to enhanced therapeutic profiles .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 6-amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves multi-step synthesis starting with indazole derivatives. Key steps include:

  • N-Boc protection : Reacting the indazole core with di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane/water under basic conditions (e.g., triethylamine, 0°C to room temperature) to introduce the Boc group .
  • Piperazine functionalization : Coupling 4-methylpiperazine to the indazole scaffold via reductive amination or nucleophilic substitution. Palladium-catalyzed cross-coupling reactions using formic acid derivatives as CO surrogates may enhance efficiency .
  • Purification : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Optimization Tips :

  • Monitor reaction progress using TLC with UV visualization.
  • Adjust stoichiometry of Boc₂O (1.5–2.0 equivalents) to minimize side products .
  • For palladium-catalyzed steps, optimize catalyst loading (1–5 mol%) and reaction time (2–24 hours) .

Q. Q2. How should researchers characterize this compound’s physicochemical properties, and what are the critical parameters to report?

Methodological Answer: Key characterization steps include:

  • Solubility : Determine in common solvents (DMSO, ethanol, water) using shake-flask methods. For example, solubility in DMSO is typically >50 mg/mL, while water solubility may require pH adjustment .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the Boc group under acidic conditions is a major degradation pathway .
  • Thermal properties : Measure melting point via DSC (reported range: 150–176°C for related Boc-protected piperazines) .

Q. Data Reporting Table :

PropertyMethodTypical ValueReference
Melting PointDifferential Scanning Calorimetry150–176°C
LogP (Partition Coefficient)HPLC-based assay~2.5 (calculated)
Solubility in DMSOShake-flask + UV/Vis>50 mg/mL

Advanced Research Questions

Q. Q3. How can contradictory solubility data for this compound be resolved in experimental design?

Methodological Answer: Contradictions often arise from:

  • pH-dependent solubility : The Boc group hydrolyzes under acidic conditions, altering solubility. For example, solubility in water (3.5E-5 g/L at pH 7) increases significantly at pH <4 due to protonation of the piperazine nitrogen .
  • Solvent impurities : Residual solvents (e.g., THF) from synthesis can artificially enhance solubility. Use Karl Fischer titration to confirm solvent content (<0.1%) .
    Resolution Strategy :
  • Pre-equilibrate solvents at the target pH before testing.
  • Compare experimental data with computational predictions (e.g., ACD/Labs Software) to identify outliers .

Q. Q4. What catalytic strategies improve the efficiency of introducing the 4-methylpiperazine moiety?

Methodological Answer: Advanced methods include:

  • Palladium-catalyzed reductive cyclization : Utilize Pd(OAc)₂/Xantphos catalysts with formic acid as a CO surrogate. This method achieves >80% yield for similar piperazine-indazole couplings under mild conditions (20–40°C) .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yield .

Q. Critical Parameters :

  • Catalyst-to-ligand ratio (1:2 for Pd/Xantphos).
  • CO surrogate concentration (1.2 equivalents of formic acid).

Q. Q5. What safety precautions are essential when handling this compound, given its structural analogs?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coat) due to respiratory and skin irritation risks .
    • Avoid exposure to moisture (hydrolysis releases CO₂) and strong acids (generates toxic amines) .
  • Spill Management :
    • Neutralize spills with sodium bicarbonate, then adsorb with vermiculite .

Q. First-Aid Protocol :

Exposure RouteActionReference
InhalationMove to fresh air; administer oxygen if needed
Skin ContactWash with soap/water for 15 minutes

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported melting points for Boc-protected piperazine derivatives?

Methodological Answer: Discrepancies (e.g., 150°C vs. 189°C) may arise from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) and analyze via XRPD .
  • Purity differences : Compare HPLC traces from independent syntheses. Impurities >2% can depress melting points .

Q. Validation Steps :

  • Cross-validate with DSC and hot-stage microscopy.
  • Report solvent used for crystallization in publications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.